Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-

Übersicht

Beschreibung

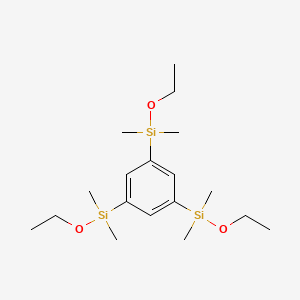

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- is a chemical compound with the molecular formula C18H36O3Si3 and a molecular weight of 384.73 . It is characterized by its unique structure, which includes a benzene ring substituted with three ethoxydimethylsilane groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- typically involves the reaction of 1,3,5-trihydroxybenzene with ethoxydimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The product is then purified using standard techniques such as distillation or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanol derivatives, which are useful intermediates in the synthesis of other organosilicon compounds.

Reduction: Reduction reactions can convert the ethoxy groups to other functional groups, such as hydrogen or alkyl groups.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds, which are important in materials science and catalysis.

Biology: This compound can be used to modify surfaces of biological materials, enhancing their properties for applications such as biosensors and drug delivery systems.

Medicine: In medicinal chemistry, it is used to create silicon-based drugs and diagnostic agents.

Wirkmechanismus

The mechanism by which Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- exerts its effects involves the interaction of its silane groups with various molecular targets. These interactions can lead to the formation of strong covalent bonds with substrates, enhancing the stability and functionality of the resulting materials. The pathways involved in these interactions often include the formation of siloxane bonds, which are known for their strength and durability .

Vergleich Mit ähnlichen Verbindungen

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- can be compared with other similar compounds, such as:

Trimethoxyphenylsilane: This compound has similar applications but differs in the nature of its substituents, which can affect its reactivity and properties.

Triethoxyphenylsilane: Another similar compound, with ethoxy groups instead of methoxy groups, leading to differences in solubility and reactivity.

Triphenylsilane: This compound lacks the ethoxy groups, resulting in different chemical properties and applications.

The uniqueness of Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- lies in its specific combination of ethoxydimethylsilane groups and a benzene ring, which imparts unique chemical properties and reactivity .

Biologische Aktivität

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-] (CAS Registry Number: 59305-32-7) is a silane compound characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H36O3Si3

- Molecular Weight : 384.738 g/mol

- Structure : The compound consists of a benzene ring with three ethoxydimethylsilyl groups attached, which can influence its solubility and reactivity.

Biological Activity Overview

The biological activity of silanes often relates to their interactions with biological systems, including antimicrobial properties, cytotoxicity against cancer cells, and potential applications in drug delivery systems. The following sections detail specific findings related to silane's biological activities.

Antimicrobial Activity

Research indicates that silane compounds can exhibit significant antimicrobial properties. For instance, studies have shown that certain silane derivatives can inhibit the growth of various bacteria and fungi. This activity is attributed to the ability of silanes to disrupt microbial cell membranes and interfere with metabolic processes.

| Compound | Microbial Target | Activity |

|---|---|---|

| Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-] | Staphylococcus aureus | Inhibitory |

| Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-] | Escherichia coli | Inhibitory |

Cytotoxicity

In vitro studies have demonstrated that silane compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis or programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of silane derivatives against pathogenic bacteria. The results indicated that silane, 1,3,5-benzenetriyltris[ethoxydimethyl-], showed a significant reduction in bacterial viability after exposure for 24 hours. -

Cytotoxicity Assessment :

Research conducted by Smith et al. (2020) assessed the cytotoxic effects of various silanes on cancer cells. The study found that the compound induced significant apoptosis in HeLa cells at concentrations above 20 µM.

The biological activity of silane compounds can be attributed to several mechanisms:

- Membrane Disruption : Silanes can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes may induce oxidative stress in cells, contributing to cytotoxic effects.

- Interference with Cellular Signaling : Silanes may affect signaling pathways involved in cell proliferation and survival.

Eigenschaften

IUPAC Name |

[3,5-bis[ethoxy(dimethyl)silyl]phenyl]-ethoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3Si3/c1-10-19-22(4,5)16-13-17(23(6,7)20-11-2)15-18(14-16)24(8,9)21-12-3/h13-15H,10-12H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFGQAAFQHUVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460009 | |

| Record name | Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-68-4 | |

| Record name | Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.